molecular formula C20H15N3O2S2 B4925941 N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide

N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide

Katalognummer B4925941
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: ZOGPLQDUZLYUPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide, also known as MBX-8025, is a synthetic compound that has been studied for its potential therapeutic benefits. This molecule belongs to a class of drugs called farnesoid X receptor (FXR) agonists, which have been shown to have beneficial effects on lipid and glucose metabolism, as well as inflammation.

Wirkmechanismus

N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide works by activating the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation. Activation of FXR by N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide leads to the upregulation of genes involved in lipid and glucose metabolism, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide has been shown to have a number of beneficial effects on lipid and glucose metabolism, including the reduction of triglycerides and LDL cholesterol, as well as improvements in insulin sensitivity. In addition, N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide has been shown to reduce inflammation and improve liver function in animal models of NASH.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide is that it has been shown to be effective in animal models of NASH, making it a promising candidate for further study in humans. However, one limitation is that the long-term effects of N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide on human health are not yet known, and further research is needed to determine its safety and efficacy.

Zukünftige Richtungen

There are several potential future directions for research on N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide. One area of interest is in the development of new drugs that target the farnesoid X receptor, which could have broad implications for the treatment of a variety of diseases. Another potential direction is in the study of the long-term effects of N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide on human health, as well as its potential use in combination with other drugs for the treatment of NASH and other diseases.

Synthesemethoden

The synthesis of N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide involves several steps, including the condensation of 6-methyl-2-benzothiazolamine with 4-nitrophenyl isothiocyanate to form a key intermediate. This intermediate is then reacted with 2-furoic acid to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide has been studied extensively for its potential therapeutic benefits in a variety of diseases. One area of interest is in the treatment of nonalcoholic steatohepatitis (NASH), a liver disease characterized by inflammation and fatty deposits in the liver. Studies have shown that N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide can improve liver function and reduce inflammation in animal models of NASH.

Eigenschaften

IUPAC Name

N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S2/c1-12-4-9-15-17(11-12)27-19(22-15)13-5-7-14(8-6-13)21-20(26)23-18(24)16-3-2-10-25-16/h2-11H,1H3,(H2,21,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGPLQDUZLYUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-carbonyl)-1-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]thiourea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.